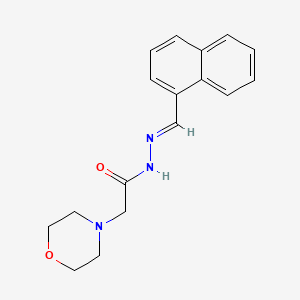![molecular formula C20H21FN2O2 B5520730 4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)
4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques for Drug Degradation Products
Research has demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine hydrochloride and its degradation products. This analytical approach can be applied to assess the stability and degradation pathways of 4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone and similar compounds, ensuring quality control in pharmaceutical formulations (El-Sherbiny et al., 2005).
Antitumor Activity
Synthesis and evaluation of novel compounds structurally related to piperazine derivatives have shown significant antitumor activities. These studies suggest that modifications on the piperazine ring, similar to those in this compound, can lead to potential antitumor agents, highlighting the importance of structural variations in medicinal chemistry (Naito et al., 2005).
Synthesis Methodologies
Innovative synthetic routes for producing flunarizine and its isomers have been developed, showcasing the versatility of piperazine derivatives in drug synthesis. Such methodologies could be adapted for synthesizing this compound, providing insights into efficient production techniques for pharmaceutical compounds (Shakhmaev et al., 2016).
Antimicrobial and Antiviral Activities
Derivatives of piperazine, including those with structural similarities to this compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. This research direction underscores the potential of such compounds in developing new therapeutic agents against infectious diseases (Reddy et al., 2013).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism of flunarizine in different species provide a foundational understanding of the metabolic pathways and pharmacokinetics of related compounds. This knowledge is crucial for predicting the behavior of new drugs in the body, including those based on the piperazine structure (Lavrijsen et al., 1992).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-15-5-8-18(9-6-15)23-12-11-22(14-20(23)25)19(24)10-7-16-3-2-4-17(21)13-16/h2-6,8-9,13H,7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZXMHLAHLSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![(NE)-N-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520726.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
